
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C27H25N5O2S and its molecular weight is 483.59. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
The indole moiety present in the compound is known to play a significant role in anticancer activity. Indole derivatives have been studied for their potential to inhibit tumor growth and proliferation. The triazole ring, another component of the compound, is also associated with anticancer properties, particularly in the inhibition of enzymes that cancer cells need to grow .
Antiviral Applications
Compounds featuring the indole scaffold have shown promise as antiviral agents. They have been found to inhibit the replication of various viruses, including influenza and Coxsackie B4 virus. The specific structure of this compound could be explored for its efficacy against a range of RNA and DNA viruses .
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory properties. This compound, with its indole and triazole components, could be a candidate for the development of new anti-inflammatory drugs, potentially acting through the inhibition of cytokine production or other inflammatory pathways .
Antimicrobial Efficacy
The molecular structure of this compound suggests it could have applications in combating bacterial infections. Indole derivatives have been utilized in the development of new antimicrobial agents, which are increasingly important in the face of antibiotic resistance .
Antidiabetic Potential
Research has indicated that indole derivatives can have antidiabetic effects, possibly through the modulation of insulin signaling pathways or the inhibition of enzymes like α-glucosidase. This compound could be investigated for its potential to manage blood sugar levels .
Antitubercular Activity
The compound’s structure, which includes an indole nucleus, may offer antitubercular activity. Indole-based compounds have been tested against Mycobacterium tuberculosis, and this specific compound could be part of new treatments for tuberculosis .
Neuroprotective Effects
Indole derivatives have been associated with neuroprotective effects, potentially offering benefits in neurodegenerative diseases like Alzheimer’s or Parkinson’s. The compound could be researched for its ability to protect neuronal cells or to enhance cognitive functions .
Material Science Applications
The presence of a triazole ring in the compound’s structure suggests potential applications in material science. Triazole derivatives have been used in the development of organic semiconductors and other materials with unique electronic properties .
Propriétés
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2S/c1-34-21-11-7-10-20(16-21)32-26(23-17-29-24-13-6-5-12-22(23)24)30-31-27(32)35-18-25(33)28-15-14-19-8-3-2-4-9-19/h2-13,16-17,29H,14-15,18H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJVFEINKAWGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NCCC3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

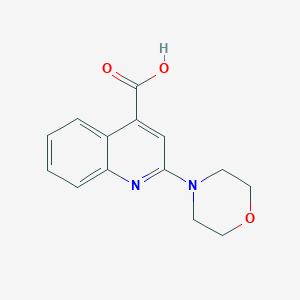
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide](/img/structure/B2593718.png)
![2-Ethyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593719.png)
![N-(4-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2593720.png)
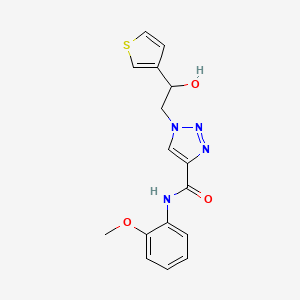
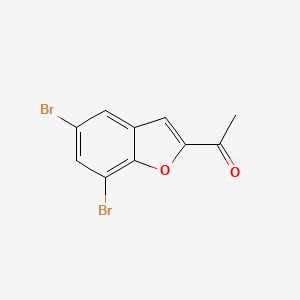
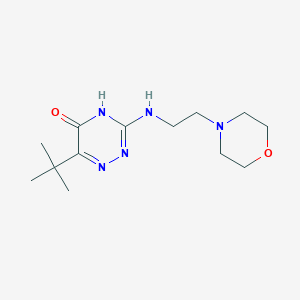
![2-[(2-Fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2593725.png)

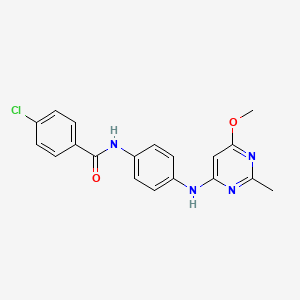
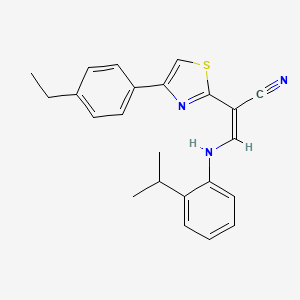

![(1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2593733.png)
![1-Cyclopropyl-2-(thieno[3,2-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2593738.png)